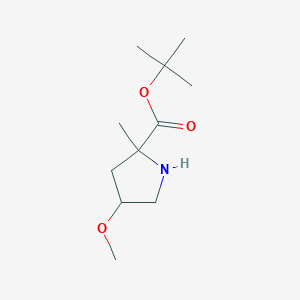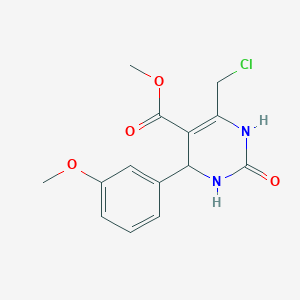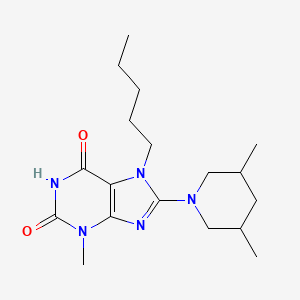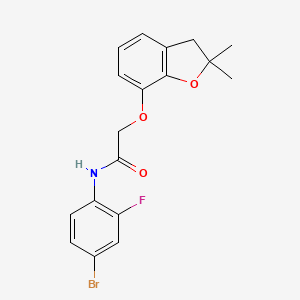
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as ADQ, is a small molecule drug that has been extensively studied for its potential therapeutic applications. ADQ belongs to the class of quinoline-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Scientific Research Applications
Fluorescence and Complex Formation with Zinc(II)
A study focusing on analogues of a Zinquin-related fluorophore, including the synthesis of 4- and 5-methoxy isomers of similar compounds, highlighted their ability to form fluorescent complexes with Zn(II). These compounds exhibited a bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II), indicating their potential application in fluorescence-based zinc detection. Although the specific compound was not directly studied, this research suggests the potential utility of closely related compounds in biochemical assays and imaging techniques involving zinc detection (Kimber et al., 2003).
Anticancer Activity
The structural and fluorescent properties of certain quinoline derivatives, including a study on N-(2-Bromobenzyl)cinchoninium bromide, reveal insights into their potential biomedical applications. The title compound demonstrated promising anticancer activity against a renal cancer cell line, UO-31, showcasing the therapeutic potential of quinoline derivatives in oncology. While the compound specifically mentioned in the user's request was not evaluated, similar quinoline-based structures have been explored for their anticancer properties, suggesting a possible area of research for the compound (Jeleń et al., 2013).
Alzheimer's Disease Treatment
New hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide were synthesized as dual inhibitors of acetyl- and butyrylcholinesterase, targeting Alzheimer's disease treatment. These compounds demonstrated potent inhibition against both enzymes, with selectivity toward butyrylcholinesterase. Their potential for blocking AChE-induced β-amyloid aggregation suggests a multifaceted approach in Alzheimer’s disease therapy, highlighting the therapeutic versatility of quinoline sulfonamide derivatives (Makhaeva et al., 2020).
Synthesis and Structural Studies
Research into the synthesis and structural analysis of quinoline derivatives, such as the creation of co-crystals and salts with quinoline derivatives having an amide bond, provides valuable information on the chemical properties and potential applications of these compounds. The study of their co-crystal formation with aromatic diols and the analysis of their crystal structures can contribute to the development of new materials with desired chemical and physical properties (Karmakar et al., 2009).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-9-18(25-3)19(11-13)26(23,24)20-16-8-7-15-5-4-10-21(14(2)22)17(15)12-16/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDBLIVRXUULGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)


![2-[Ethyl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]amino]acetic acid;hydrochloride](/img/structure/B2607708.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)

![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2607718.png)
